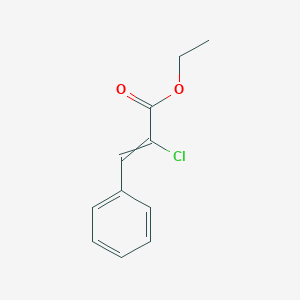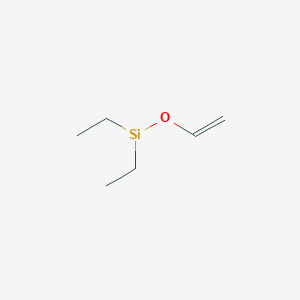![molecular formula C6H12SSi B14482080 Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane CAS No. 64488-49-9](/img/structure/B14482080.png)
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is an organosilicon compound with the molecular formula C6H12SiS. It is a derivative of silane, where a propynyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane can be synthesized through several methods. One common method involves the reaction of trimethylsilylacetylene with sulfur-containing reagents under controlled conditions. For example, the reaction can be carried out using n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of a sulfur-containing compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of trimethyl[(prop-1-yn-1-yl)sulfanyl]silane involves its ability to participate in various chemical reactions due to the presence of the propynyl and sulfanyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the sulfanyl group.
Trimethylsilylpropyne: Another related compound with similar reactivity.
Trimethylsilylbutyne: A longer-chain analog with different chemical properties.
Uniqueness
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is unique due to the presence of both the propynyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
64488-49-9 |
|---|---|
Formule moléculaire |
C6H12SSi |
Poids moléculaire |
144.31 g/mol |
Nom IUPAC |
trimethyl(prop-1-ynylsulfanyl)silane |
InChI |
InChI=1S/C6H12SSi/c1-5-6-7-8(2,3)4/h1-4H3 |
Clé InChI |
GEMHEPKPMXJCGZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CS[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
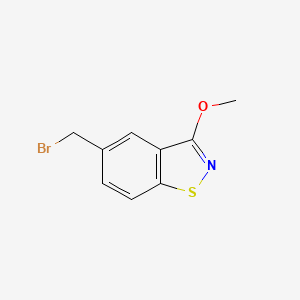
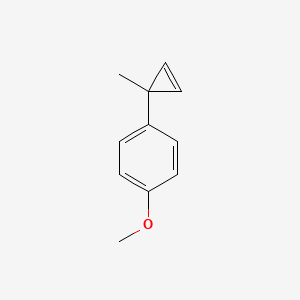

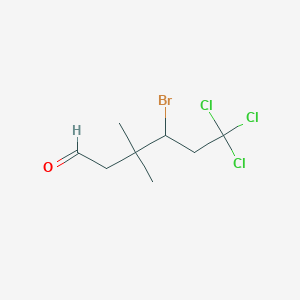


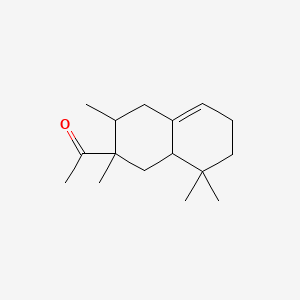
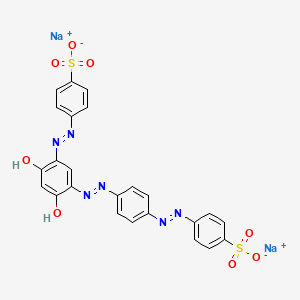
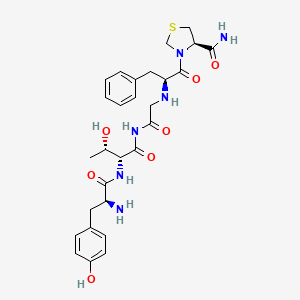
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

